molecular formula C10H18O2 B8690638 2-(5-Hydroxypentyl)cyclopentan-1-one CAS No. 52477-85-7

2-(5-Hydroxypentyl)cyclopentan-1-one

Cat. No.: B8690638
CAS No.: 52477-85-7
M. Wt: 170.25 g/mol
InChI Key: PIAUNXSVNVGHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Hydroxypentyl)cyclopentan-1-one is a cyclopentanone derivative of significant interest in organic synthesis and industrial research. This ketone, characterized by a hydroxypentyl side chain, serves as a versatile building block for the creation of more complex molecules. Its structure makes it a valuable intermediate in the development of synthetic flavors and fragrances, an application supported by the use of closely related cyclopentanone compounds in the perfume industry for their unique and pleasant odors . Furthermore, cyclopentanone derivatives are gaining prominence in pharmaceutical research, particularly as core structures in anticancer drug design. The introduction of functional groups like cyclopentenone has been shown to boost the anticancer potential of molecules by interacting with a wide spectrum of intracellular targets, ranging from nuclear factors to mitochondria . The broader cyclopentanone market is dominated by pharmaceutical applications, which account for a significant share of demand, underscoring the research value of this chemical class . This compound is also relevant in material science and as a precursor for other specialty chemicals. As a key intermediate, it is part of a growing market driven by technological advancements and a push towards more sustainable and efficient synthesis routes, including bio-based alternatives . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

52477-85-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(5-hydroxypentyl)cyclopentan-1-one

InChI

InChI=1S/C10H18O2/c11-8-3-1-2-5-9-6-4-7-10(9)12/h9,11H,1-8H2

InChI Key

PIAUNXSVNVGHPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCCCO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Chemistry:
2-(5-Hydroxypentyl)cyclopentan-1-one serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including fragrances and flavoring agents. The compound's cyclopentanone structure allows for versatile reactions, making it a valuable building block in synthetic organic chemistry.

Synthesis of N-Heterocycles:
Recent studies have demonstrated that derivatives of cyclopentanone, including this compound, can be used in the synthesis of nitrogen-containing heterocycles. These compounds are significant due to their biological activities and applications in medicinal chemistry . The use of engineered enzymes has facilitated the asymmetric synthesis of these complex structures, highlighting the compound's utility in producing biologically relevant molecules.

Pharmaceutical Applications

Potential as Antiviral Agents:
Research has indicated that substituted cyclopentane compounds, including this compound, may possess antiviral properties. These compounds have been explored as neuraminidase inhibitors, which could provide therapeutic options for treating influenza and other viral infections . The mechanism involves the inhibition of viral replication, making it a promising area for further investigation.

Drug Delivery Systems:
The compound has also been studied for its potential role in drug delivery systems. Cyclodextrins, which can form complexes with various drug molecules, have been shown to enhance the solubility and bioavailability of hydrophobic drugs. The incorporation of this compound into these systems could improve the efficacy of drug formulations .

Material Science

Applications in Polymer Chemistry:
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure contributes to the development of new materials with desirable properties such as flexibility and thermal stability. Research into its incorporation into polymer matrices is ongoing, with potential applications in coatings and composites.

Case Studies and Research Findings

StudyApplicationFindings
Nomura et al. (2018)N-Heterocycles SynthesisDemonstrated successful chemoenzymatic preparation using cyclopentanone derivatives .
Patent US6562861B1Antiviral CompoundsIdentified potential as neuraminidase inhibitors for influenza treatment .
J-Stage Review (2020)Drug DeliveryHighlighted the role of cyclodextrins with this compound in enhancing drug solubility .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Molecular Formula Key Functional Groups Primary Applications
2-(5-Hydroxypentyl)cyclopentan-1-one 5-hydroxypentyl C₁₀H₁₈O₂ Ketone, hydroxyl Under investigation
2,5-Di(cyclopentylidene)cyclopentan-1-one Two cyclopentylidene groups C₁₅H₂₀O α,β-unsaturated ketone Polymer intermediates
2-(4-Acetylphenyl)cyclopentan-1-one 4-acetylphenyl C₁₃H₁₂O₂ Aromatic ketone NMR studies
2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one Trimethylcyclohexyl-acetyl C₁₇H₂₆O₂ Branched alkyl, ketone Fragrance ingredient
(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one (A2K10) 4-methoxybenzylidene C₁₃H₁₂O₂ Conjugated enone, methoxy Neurological drug candidate
PGV-1 Dimethylphenyl methoxy groups C₂₄H₂₄O₃ Extended conjugation Anticancer therapy
2-(3-Fluoropropyl)cyclopentan-1-one 3-fluoropropyl C₈H₁₃FO Fluorinated alkyl Preclinical research

Pharmacological and Therapeutic Profiles

  • PGV-1 (): Demonstrated efficacy in pancreatic cancer xenograft models via inhibition of tumor growth (99.8% purity). Its extended conjugated system enhances bioavailability compared to simpler cyclopentanones.
  • A2K10 (): Exhibits anti-Alzheimer’s activity by targeting α7 nicotinic acetylcholine receptors (binding energy: -8.2 kcal/mol). The benzylidene group enables π-π stacking with receptor residues.

Q & A

Q. What are the recommended spectroscopic methods to confirm the structural identity of 2-(5-Hydroxypentyl)cyclopentan-1-one?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign proton and carbon environments, as demonstrated for analogous cyclopentanone derivatives . Infrared (IR) spectroscopy can validate the carbonyl (C=O) and hydroxyl (-OH) functional groups. Mass spectrometry (MS) should confirm the molecular ion peak and fragmentation pattern. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry or substituent positioning.

Q. How should synthesis protocols for this compound be documented to ensure reproducibility?

  • Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:
  • Detail reaction conditions (solvent, temperature, catalyst, and time) and purification methods (e.g., column chromatography, recrystallization) .
  • Report yields and purity metrics (e.g., HPLC, GC-MS).
  • For novel synthetic routes, include full characterization data (NMR, IR, MS) in the main text or supplementary materials. For known intermediates, cite prior literature but verify purity via melting point or spectroscopic comparison .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Adopt precautionary measures from structurally related ketones:
  • Use fume hoods to avoid inhalation of vapors (P261) and wear gloves/eye protection (P262) .
  • Store waste separately and collaborate with certified waste management services to mitigate environmental risks, as toxicity data for this compound may be incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during enantioselective synthesis of this compound?

  • Methodological Answer :
  • Experimental Design : Screen chiral catalysts (e.g., Ru(II)-diamine complexes) under varied conditions (solvent polarity, temperature) to identify optimal enantiomeric excess (ee) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare yields and ee values across trials. If contradictions persist, employ kinetic studies or computational modeling (e.g., DFT) to elucidate steric/electronic effects influencing catalytic activity .

Q. What strategies are effective for analyzing the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor degradation via LC-MS/MS and identify metabolites using high-resolution MS.
  • Data Interpretation : Compare metabolic half-life (t1/2) with structurally similar compounds. If discrepancies arise (e.g., unexpected stability), investigate enzyme-specific interactions via inhibition assays or molecular docking simulations .

Q. How should researchers address discrepancies in NMR spectral data for this compound across different solvent systems?

  • Methodological Answer :
  • Controlled Replication : Acquire NMR spectra in deuterated solvents (CDCl3, DMSO-d6) under standardized conditions.
  • Solvent Effects Analysis : Use computational tools (e.g., COSMO-RS) to predict solvent-induced shifts. Cross-validate with variable-temperature NMR to distinguish dynamic effects (e.g., keto-enol tautomerism) from solvent interactions .

Hypothesis-Driven Research Questions

Q. Does the hydroxyl-pentyl side chain in this compound enhance its bioavailability compared to alkyl-substituted analogs?

  • Methodological Answer :
  • Experimental Design : Perform comparative pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cmax).
  • Data Validation : Use molecular dynamics simulations to assess hydrogen-bonding interactions with biological membranes. Reconcile in vivo data with computational predictions to refine structure-activity relationships .

Q. What mechanistic pathways dominate the thermal degradation of this compound under aerobic vs. anaerobic conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at incremental temperatures.
  • Degradation Byproduct Identification : Use GC-MS or pyrolysis-MS to detect volatile fragments. For conflicting degradation profiles, employ isotopic labeling (e.g., 13C) to trace reaction pathways .

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